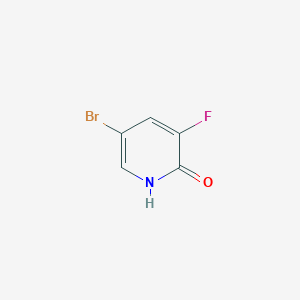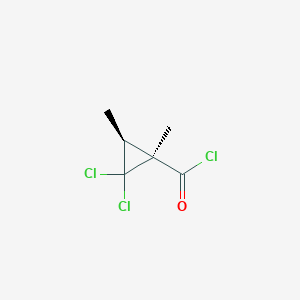
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI), also known as CCDM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CCDM is a colorless liquid that is highly reactive and is primarily used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is not well understood, but it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has also been shown to undergo cyclopropanation reactions with various alkenes.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI). However, studies have shown that Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) can cause skin and eye irritation, and it is considered to be a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is also expensive to produce, which limits its use in large-scale applications.
Orientations Futures
There are several future directions for the research and development of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI). One potential application is in the synthesis of chiral cyclopropanes, which have shown promise in the development of new drugs. Additionally, Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) could be used as a reagent in the preparation of other important organic compounds, such as amino acids and peptides. Further research is needed to fully understand the mechanism of action of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) and its potential applications in organic synthesis.
Méthodes De Synthèse
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) can be synthesized through a variety of methods, including the reaction of cyclopropanecarbonyl chloride with 2,2-dichloro-1,3-dimethylpropane in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopropanecarbonyl chloride with 2,2-dichloro-1,3-dimethylbutane in the presence of anhydrous aluminum chloride.
Applications De Recherche Scientifique
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has also been used as a reagent in the preparation of chiral cyclopropanes, which are important building blocks in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
156605-13-9 |
|---|---|
Nom du produit |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) |
Formule moléculaire |
C6H7Cl3O |
Poids moléculaire |
201.5 g/mol |
Nom IUPAC |
(1S,3S)-2,2-dichloro-1,3-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c1-3-5(2,4(7)10)6(3,8)9/h3H,1-2H3/t3-,5-/m0/s1 |
Clé InChI |
PBHACDAJPYGTQX-UCORVYFPSA-N |
SMILES isomérique |
C[C@H]1[C@@](C1(Cl)Cl)(C)C(=O)Cl |
SMILES |
CC1C(C1(Cl)Cl)(C)C(=O)Cl |
SMILES canonique |
CC1C(C1(Cl)Cl)(C)C(=O)Cl |
Synonymes |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



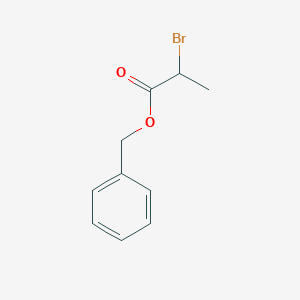
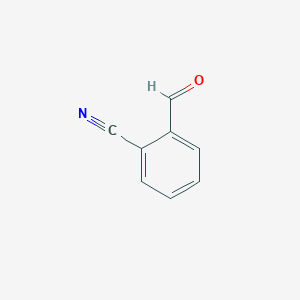
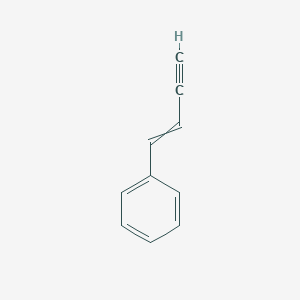
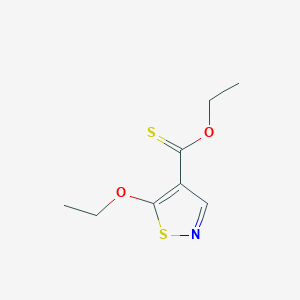
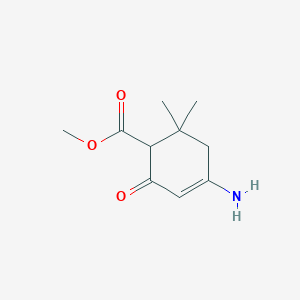

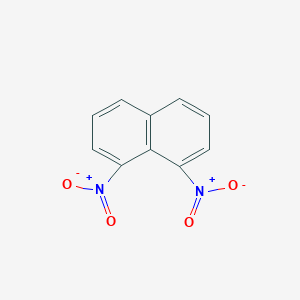

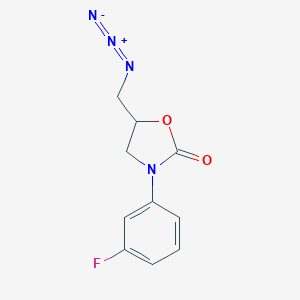
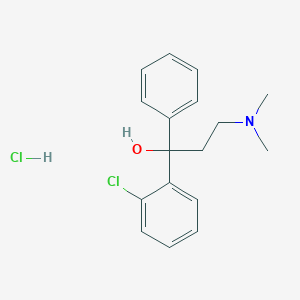
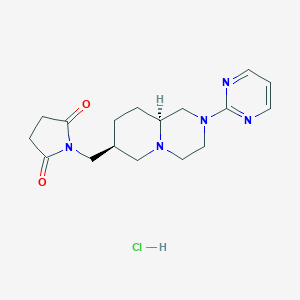
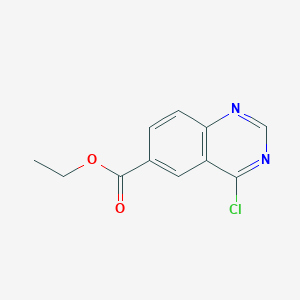
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
